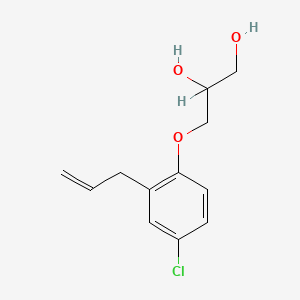
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline typically involves the reaction of aniline derivatives with thiazole precursors. One common method is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of materials such as dyes, pigments, and sensors.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline involves its interaction with various molecular targets. Thiazole derivatives are known to bind to DNA and proteins, affecting their function. For example, some thiazole compounds inhibit enzymes like topoisomerase, leading to DNA damage and cell death . The specific pathways and targets depend on the exact structure and functional groups of the compound.
Comparación Con Compuestos Similares
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug. The uniqueness of this compound lies in its specific ethoxy and thiazolyl substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
500730-98-3 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-ethoxy-5-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-10-4-3-8(7-9(10)12)11-13-5-6-15-11/h3-7H,2,12H2,1H3 |
Clave InChI |
OLTQVZQIMAJSPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)




![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)






![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)
